L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-
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Overview
Description
L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- is a complex peptide compound with a molecular formula of C25H39N7O10 and a molecular weight of 597.6181 . This compound contains multiple functional groups, including amides, amines, and hydroxyl groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- involves the stepwise assembly of amino acids through peptide bond formation. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal side reactions. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form carbonyl compounds.
Reduction: Amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and hydroxyl functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of amides can produce primary or secondary amines .
Scientific Research Applications
L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The pathways involved may include signal transduction, metabolic regulation, or immune response modulation .
Comparison with Similar Compounds
Similar Compounds
L-Threonine: A simpler amino acid that serves as a precursor in the synthesis of L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-.
L-Asparagine: Another amino acid that is part of the peptide sequence.
L-Tyrosine: An aromatic amino acid included in the compound.
Uniqueness
L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and participate in specialized biochemical processes, making it valuable in various research and industrial applications .
Properties
CAS No. |
123951-78-0 |
---|---|
Molecular Formula |
C25H39N7O10 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H39N7O10/c1-10(33)18(27)24(41)32-20(12(3)35)25(42)30-16(9-17(26)37)22(39)29-15(8-13-4-6-14(36)7-5-13)23(40)31-19(11(2)34)21(28)38/h4-7,10-12,15-16,18-20,33-36H,8-9,27H2,1-3H3,(H2,26,37)(H2,28,38)(H,29,39)(H,30,42)(H,31,40)(H,32,41)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1 |
InChI Key |
BDGWHPWCTQJJRX-CPXLMRBJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N)N)O |
Origin of Product |
United States |
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